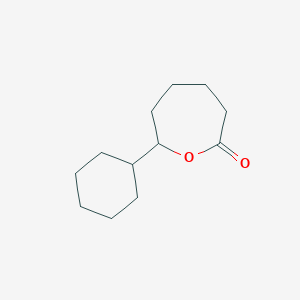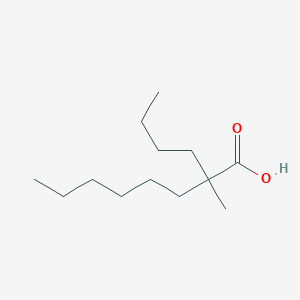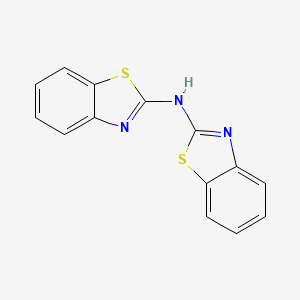![molecular formula C16H19N3O5 B14679874 (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate CAS No. 32633-50-4](/img/structure/B14679874.png)
(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[74002,7Streptomyces caespitosus. It exhibits antibacterial, antimycobacterial, and antiviral activities and has shown inhibitory effects on tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mitomycin B is typically synthesized through a series of complex organic reactions involving the fermentation of Streptomyces caespitosus. The process includes the isolation and purification of the compound from the fermentation broth. The synthetic route involves multiple steps, including the formation of the core structure and subsequent functional group modifications.
Industrial Production Methods
Industrial production of Mitomycin B involves large-scale fermentation processes. The bacterium Streptomyces caespitosus is cultured in bioreactors under controlled conditions to optimize the yield of Mitomycin B. The compound is then extracted, purified, and crystallized to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Mitomycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .
Scientific Research Applications
Mitomycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinone chemistry and redox reactions.
Biology: Investigated for its antibacterial, antiviral, and antimycobacterial properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new antibiotics and chemotherapeutic agents
Mechanism of Action
Mitomycin B exerts its effects through several mechanisms:
DNA Cross-Linking: It forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Inhibition of Enzymes: It inhibits enzymes involved in DNA synthesis and repair.
Generation of Reactive Oxygen Species: The compound generates reactive oxygen species, causing oxidative damage to cellular components
Comparison with Similar Compounds
Similar Compounds
Mitomycin C: Another mitomycin antibiotic with similar structure and function.
9-Epimitomycin B: An intermediate in the formation of Mitomycin B with similar biological activities
Uniqueness
Mitomycin B is unique due to its specific quinone structure and the presence of a methoxy group, which contributes to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
32633-50-4 |
|---|---|
Molecular Formula |
C16H19N3O5 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate |
InChI |
InChI=1S/C16H19N3O5/c1-6-13(20)12-9(14(21)15(6)23-3)7(5-24-16(17)22)10-11-8(18(11)2)4-19(10)12/h7-8,10-11H,4-5H2,1-3H3,(H2,17,22) |
InChI Key |
JLFQDMRSLOGEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3C2COC(=O)N)N4C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)

![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)



![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)






